molecular formula C14H25BrN2O3 B13881271 tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate

tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate

Cat. No.: B13881271
M. Wt: 349.26 g/mol
InChI Key: MNHDSDJWNYPZIE-UHFFFAOYSA-N
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Description

tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl carbamate group, a bromoacetyl group, and a cyclopentylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate typically involves multiple steps. One common approach is to start with the preparation of tert-butyl N-(2-bromoacetyl)carbamate. This can be achieved by reacting tert-butyl carbamate with bromoacetyl bromide in the presence of a base such as triethylamine .

Next, the intermediate product is reacted with cyclopentylamine to introduce the cyclopentylamino group. This step usually requires a solvent like dichloromethane and a catalyst such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azides, nitriles, or thiols, while oxidation and reduction can produce alcohols, ketones, or amines .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. The cyclopentylamino group may enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the cyclopentylamino group distinguishes it from other similar compounds and may contribute to its unique properties and applications .

Properties

Molecular Formula

C14H25BrN2O3

Molecular Weight

349.26 g/mol

IUPAC Name

tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate

InChI

InChI=1S/C14H25BrN2O3/c1-14(2,3)20-13(19)16-8-9-17(12(18)10-15)11-6-4-5-7-11/h11H,4-10H2,1-3H3,(H,16,19)

InChI Key

MNHDSDJWNYPZIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN(C1CCCC1)C(=O)CBr

Origin of Product

United States

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